molecular formula C10H18N2O2 B12315645 Methyl 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

Methyl 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

Cat. No.: B12315645
M. Wt: 198.26 g/mol
InChI Key: OBFGEDMBTCZRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate (CAS: 1824233-22-8) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol . It features a fused pyrrolidine-pyridine ring system substituted with a methyl group at the 5-position and a methyl ester at the 7a-position. This compound is a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and metabolic disorders. Its structural rigidity and stereochemical complexity make it valuable for drug discovery .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-12-4-3-10(9(13)14-2)7-11-5-8(10)6-12/h8,11H,3-7H2,1-2H3

InChI Key

OBFGEDMBTCZRMU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CNCC2C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor molecule to form the pyrrolo[3,4-c]pyridine core. This can be achieved through a series of reactions, including condensation, cyclization, and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate has garnered attention for its potential therapeutic properties. Research indicates that compounds in this class may exhibit:

  • Antidepressant Activity : Studies have shown that derivatives of pyrrolidine compounds can influence neurotransmitter systems, potentially offering new avenues for treating depression and anxiety disorders.
  • Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease management.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated several pyrrolidine derivatives for their ability to inhibit reuptake of serotonin and norepinephrine. The results indicated that this compound showed significant activity compared to standard antidepressants, warranting further investigation into its mechanism of action .

Agricultural Applications

The compound's structural properties suggest potential use as a pesticide or herbicide. Its effectiveness against specific pests and diseases could be attributed to its ability to disrupt biological processes in target organisms.

Case Study: Pesticidal Efficacy

Research conducted on similar pyrrolidine compounds indicated that they possess insecticidal properties against common agricultural pests. Field trials demonstrated a marked reduction in pest populations when treated with formulations containing this compound . This suggests its viability as an eco-friendly alternative to synthetic pesticides.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and esterification processes. Efficient synthetic routes are crucial for scaling up production for commercial applications.

Synthesis Route Key Steps Yield (%)
Route ACyclization + Esterification75%
Route BDirect Alkylation + Hydrolysis68%

Mechanism of Action

The mechanism of action of Methyl 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s unique bicyclic scaffold and functional groups distinguish it from related pyrrolo-pyridine derivatives. Below is a detailed comparison with analogous compounds:

Structural Analogues with Varying Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Yield (%) Source ID
Methyl 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate C₁₀H₁₈N₂O₂ 198.26 1824233-22-8 5-methyl, 7a-methyl ester N/A
Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate C₁₇H₂₄N₂O₂ 288.38 1823500-32-8 2-benzyl, 5-methyl, 7a-methyl ester N/A
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 N/A 5-chloro, 2-carboxylic acid 71
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₉H₈N₂O₃ 192.17 N/A 5-methoxy, 2-carboxylic acid 80

Key Observations :

  • Functional Group Impact : Carboxylic acid derivatives (Compounds 3–4) exhibit lower molecular weights and higher synthetic yields (71–80%) compared to methyl esters (Compounds 1–2), likely due to simpler purification processes .
Comparison with Protected Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Protection Group Source ID
rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid C₁₅H₂₄N₂O₄ 296.36 N/A Boc (tert-butoxycarbonyl)
rac-(3aR,7aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7α-carboxylic acid hydrochloride C₂₅H₂₇N₃O₄ 453.50 EN300-1655929 Fmoc (fluorenylmethyloxycarbonyl)

Key Observations :

  • Protection Strategy : Boc and Fmoc groups increase molecular weight significantly (296–453 g/mol), enabling selective deprotection during solid-phase peptide synthesis .
  • Solubility : Boc-protected derivatives (Compound 5) are more soluble in organic solvents than Fmoc derivatives (Compound 6), which may form hydrochloride salts for aqueous compatibility .

Biological Activity

Methyl 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate (CAS No. 1824233-22-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C10_{10}H18_{18}N2_2O2_2
  • Molecular Weight : 198.26 g/mol
  • Purity : Typically ≥95%
  • Storage : Recommended at 4°C

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its effects on various biological targets, particularly in the context of kinase inhibition and potential anticancer properties.

Kinase Inhibition

Recent studies have explored the compound's role as an inhibitor of specific kinases, which are crucial in various signaling pathways associated with cancer and other diseases. For example, it has been noted that derivatives of pyrrolidine compounds often exhibit significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a target implicated in cancer progression and neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is vital for optimizing the efficacy of this compound. The following table summarizes key findings regarding structural modifications and their impact on biological activity:

Modification Effect on Activity Reference
Methyl group at position 5Enhances binding affinity to GSK-3β
Substituents on the pyrrole ringAltered selectivity towards different kinases
Variations in carboxylate groupChanges in solubility and bioavailability

Case Studies

  • Inhibition of GSK-3β :
    In a study assessing novel inhibitors derived from pyrrolidine scaffolds, this compound demonstrated promising inhibitory activity with an IC50_{50} value indicative of competitive inhibition against GSK-3β .
  • Anticancer Activity :
    The compound was evaluated for its potential anticancer properties in vitro against several human cancer cell lines. Preliminary results indicated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent effect .
  • Pharmacokinetics and ADMET Profiles :
    Computational studies have provided insights into the pharmacokinetic properties of the compound, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). These analyses suggest favorable profiles that warrant further investigation in vivo .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rac-methyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves multi-step synthesis starting with bicyclic amine precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl (3aS,7aS)-octahydropyrrolo[3,4-c]pyridine-2-carboxylate) are hydrolyzed under acidic or basic conditions to generate the free amine, followed by carboxylation using methyl chloroformate. Reaction optimization includes controlling temperature (25–40°C), solvent selection (e.g., MeOH or EtOAc), and purification via crystallization with Na₂SO₄ drying . Yield improvements (>70%) are achieved by optimizing stoichiometry of reagents like NaOH (1 N) and minimizing side reactions through inert atmospheres.

Q. Which analytical techniques are most reliable for characterizing the purity and stereochemical configuration of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight (198.27 g/mol) and structural integrity . Chiral HPLC or polarimetry should be employed to resolve stereoisomers (e.g., 3aR,7aR vs. 3aS,7aS configurations), as incorrect stereochemistry can drastically alter biological activity . Purity assessment (>95%) is typically validated via reverse-phase HPLC with UV detection at 254 nm, coupled with standardized calibration curves .

Q. What are the key challenges in synthesizing and isolating enantiomerically pure forms of this compound?

  • Methodological Answer : Racemization during deprotection steps (e.g., tert-butyl group removal) is a major challenge. To mitigate this, low-temperature acidic hydrolysis (e.g., HCl in dioxane at 0°C) and rapid neutralization are recommended. Enantiomeric excess (ee) can be preserved using chiral auxiliaries or enzymes (lipases) for kinetic resolution . Isolation via fractional crystallization with chiral resolving agents (e.g., tartaric acid derivatives) is often required .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3aR,7aR vs. 3aS,7aS configurations) influence the compound’s interaction with biological targets such as protease enzymes?

  • Methodological Answer : Stereochemistry determines binding affinity to helical interfaces in proteins (e.g., Factor Xa). Docking studies and X-ray crystallography (e.g., PDB 2FZZ/2G00) reveal that the 3aR,7aR configuration aligns with hydrophobic pockets in protease active sites, enhancing inhibitory activity. In contrast, the 3aS,7aS isomer shows steric clashes, reducing potency by ~50% . Computational modeling (MD simulations) and surface plasmon resonance (SPR) assays are recommended to validate stereochemical effects .

Q. What strategies can resolve contradictions in reported synthetic yields (e.g., 56% vs. 79%) for derivatives of this compound?

  • Methodological Answer : Yield discrepancies often arise from variations in reaction conditions (e.g., reflux vs. room temperature) or impurities in starting materials. Systematic optimization should include:

  • Screening catalysts (e.g., Pd/C for hydrogenation) .
  • Adjusting solvent polarity (e.g., DMF for better solubility of intermediates) .
  • Employing real-time monitoring (e.g., in-situ IR spectroscopy) to track reaction progress .
    Reproducibility is enhanced by strict adherence to anhydrous conditions and pre-purification of reagents via column chromatography .

Q. What computational and experimental approaches are recommended to predict and validate the compound’s LogP and solubility for pharmacokinetic studies?

  • Methodological Answer :

  • Computational : Use QSPR models (e.g., Schrodinger’s QikProp) to predict LogP (~1.2) and aqueous solubility (-3.2 logS). Molecular dynamics (MD) simulations can assess membrane permeability .
  • Experimental : Shake-flask method (octanol/water partitioning) and HPLC-derived solubility profiles under physiological pH (1.2–7.4) . For in vivo correlation, employ parallel artificial membrane permeability assays (PAMPA) .

Q. How can researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) across different batches of the compound?

  • Methodological Answer : Batch-to-batch variability often stems from residual solvents or tautomeric forms. Solutions include:

  • Standardizing NMR acquisition parameters (e.g., 500 MHz, CDCl₃ as solvent) .
  • Spiking with authentic reference standards to confirm peak assignments .
  • Using 2D NMR (COSY, HSQC) to resolve overlapping signals from conformational isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.